6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole
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Overview
Description
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a nitro group at the 6th position and a prop-2-en-1-ylsulfanyl group attached to the methyl group at the 1st position of the indazole ring.
Preparation Methods
The synthesis of 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of indazole to introduce the nitro group, followed by the alkylation of the indazole ring with a prop-2-en-1-ylsulfanyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The prop-2-en-1-ylsulfanyl group can participate in addition reactions with electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-en-1-ylsulfanyl group can also interact with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole can be compared with other indazole derivatives, such as:
6-Nitro-2-(prop-2-en-1-ylsulfanyl)-1,3-benzoxazole: Similar in structure but with a benzoxazole ring instead of an indazole ring.
5-Nitro-2-(prop-2-yn-1-ylsulfanyl)pyridine: Contains a pyridine ring and a prop-2-yn-1-ylsulfanyl group.
Properties
CAS No. |
24240-48-0 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-nitro-1-(prop-2-enylsulfanylmethyl)indazole |
InChI |
InChI=1S/C11H11N3O2S/c1-2-5-17-8-13-11-6-10(14(15)16)4-3-9(11)7-12-13/h2-4,6-7H,1,5,8H2 |
InChI Key |
FSTZKKUNVZBYOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
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